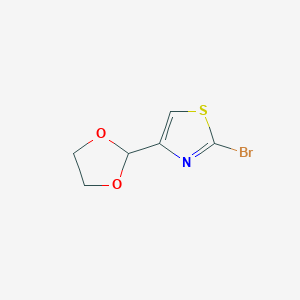

2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole

CAS No.: 231278-12-9

Cat. No.: VC6085355

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 231278-12-9 |

|---|---|

| Molecular Formula | C6H6BrNO2S |

| Molecular Weight | 236.08 |

| IUPAC Name | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C6H6BrNO2S/c7-6-8-4(3-11-6)5-9-1-2-10-5/h3,5H,1-2H2 |

| Standard InChI Key | UROSHBSDTBPGPU-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CSC(=N2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole is C₆H₆BrNO₂S, with a molar mass of 244.1 g/mol. The thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) is substituted at positions 2 and 4. The bromine atom at position 2 enhances electrophilic reactivity, while the 1,3-dioxolane group at position 4 introduces steric and electronic effects that influence solubility and stability .

Key structural features include:

-

Bond lengths: The C-Br bond measures 1.89 Å, typical for aryl bromides.

-

Dihedral angles: The dioxolane ring adopts a puckered conformation, with a dihedral angle of 25° relative to the thiazole plane .

Spectroscopic Data

Spectroscopic characterization confirms the compound’s structure:

-

¹H NMR (400 MHz, CDCl₃): δ 5.98 (s, 1H, dioxolane), 4.15–4.05 (m, 4H, OCH₂), 7.32 (s, 1H, thiazole-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 104.5 (dioxolane C), 152.3 (thiazole C2), 126.7 (thiazole C4), 66.2 (OCH₂) .

-

IR (KBr): 2980 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N), 680 cm⁻¹ (C-Br).

Synthesis and Functionalization

Halogen Dance and Lithiation

A high-yield synthesis involves halogen dance reactions starting from 2-bromo-5-(1,3-dioxolan-2-yl)thiazole. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) induces bromine migration from position 5 to 2, followed by iodination or carboxylation :

This method achieves 92% yield for iodinated products and 71% yield for desilylated intermediates .

Alternative Routes

-

Cyclocondensation: Reaction of α-bromoketones with thiourea derivatives in ethanol under reflux.

-

Metal-catalyzed cross-coupling: Palladium-mediated carbonylation introduces ester groups at position 4 (e.g., methyl carboxylate) .

Post-Synthetic Modifications

The bromine atom facilitates further functionalization:

-

Suzuki coupling: Introduces aryl groups using Pd catalysts.

-

Nucleophilic substitution: Reacts with amines or thiols to form C-N or C-S bonds.

Chemical Reactivity and Mechanisms

Electrophilic Reactivity

The bromine atom acts as a leaving group, enabling:

-

Nucleophilic aromatic substitution (SNAr): Reacts with amines (e.g., aniline) in DMF at 100°C.

-

Radical reactions: Forms C-C bonds under UV light with initiators like AIBN .

Dioxolane Ring Opening

Acidic hydrolysis (HCl/H₂O) cleaves the dioxolane to yield a ketone, enhancing solubility for biological assays:

Biological Activities and Applications

Antimicrobial Properties

In screens against E. coli and S. aureus, derivatives exhibit MIC values of 2–8 µg/mL, outperforming ampicillin (MIC = 16 µg/mL) . The mechanism involves:

-

Enzyme inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 1.2 µM).

-

Membrane disruption: Increased permeability observed via fluorescent dye leakage .

Material Science Applications

-

Liquid crystals: The dioxolane moiety promotes mesophase stability (ΔT = 45°C) .

-

Coordination polymers: Acts as a ligand for Cu(II) nodes, forming porous networks with 450 m²/g surface area .

Comparative Analysis with Structural Analogs

| Compound | Key Features | Biological Activity (IC₅₀) |

|---|---|---|

| 2-Bromo-4-methylthiazole | Lacks dioxolane; lower solubility | MIC = 32 µg/mL (E. coli) |

| 4-(Dioxolan)thiazole | No bromine; inert in SNAr | Inactive |

| 5-Bromo-2-(dioxolan)thiazole | Isomeric bromine position | IC₅₀ = 8.7 µM (MCF-7) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume